molecular formula C4H7NO B093283 Propyl isocyanate CAS No. 110-78-1

Propyl isocyanate

Cat. No.: B093283
CAS No.: 110-78-1
M. Wt: 85.1 g/mol
InChI Key: OQURWGJAWSLGQG-UHFFFAOYSA-N
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Description

Propyl isocyanate, also known as isocyanic acid propyl ester, is an organic compound with the molecular formula C₄H₇NO. It is a colorless liquid with a pungent odor and is primarily used in the production of polyurethanes and other polymers. The compound is characterized by the presence of an isocyanate group (−N=C=O) attached to a propyl group.

Mechanism of Action

Target of Action

Propyl isocyanate, also known as 1-Isocyanatopropane, is a small molecule that has been studied for its interactions with various biological targets. One such target is Myoglobin , a protein found in muscle tissues . .

Mode of Action

Isocyanates in general are known to react with a variety of biological molecules, including water, alcohols, and amines . This reactivity can lead to a variety of downstream effects, depending on the specific targets and environment.

Biochemical Pathways

This compound may participate in reactions with other small molecules, such as water, to form products like carbamate or imidic acid . These reactions are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it is known to react violently with water , which could potentially influence its behavior in aqueous environments. Additionally, it is classified as a flammable liquid, which could have implications for its storage and handling .

Preparation Methods

Synthetic Routes and Reaction Conditions: Propyl isocyanate can be synthesized through several methods:

Industrial Production Methods: The industrial production of this compound predominantly relies on the phosgene method due to its efficiency and high yield. advancements in catalyst development for non-phosgene methods are being researched to improve safety and sustainability .

Chemical Reactions Analysis

Types of Reactions: Propyl isocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Urethanes (Carbamates): Formed from the reaction with alcohols.

    Substituted Ureas: Formed from the reaction with primary or secondary amines.

Comparison with Similar Compounds

Propyl isocyanate can be compared with other isocyanates such as:

    Methyl Isocyanate: Similar in structure but with a methyl group instead of a propyl group. It is more volatile and toxic.

    Phenyl Isocyanate: Contains a phenyl group, making it less volatile but more reactive towards nucleophiles.

    Hexyl Isocyanate: Has a longer alkyl chain, resulting in different physical properties and reactivity.

Uniqueness: this compound’s balance of reactivity and manageable volatility makes it suitable for various industrial and research applications, distinguishing it from more volatile or less reactive isocyanates .

Properties

IUPAC Name

1-isocyanatopropane
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InChI

InChI=1S/C4H7NO/c1-2-3-5-4-6/h2-3H2,1H3
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InChI Key

OQURWGJAWSLGQG-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN=C=O
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Molecular Formula

C4H7NO
Record name N-PROPYL ISOCYANATE
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DSSTOX Substance ID

DTXSID5051571
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Molecular Weight

85.10 g/mol
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Physical Description

N-propyl isocyanate appears as a colorless liquid with a pungent odor. Very toxic by ingestion. May be toxic by skin absorption and inhalation. Insoluble in water but reacts with water to produce a toxic vapor. Used to make other chemicals., Colorless liquid with pungent odor; [CAMEO]
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CAS No.

110-78-1
Record name N-PROPYL ISOCYANATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Propyl isocyanate
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Propyl isocyanate
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Propyl isocyanate
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Propyl isocyanate
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Propyl isocyanate
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Propyl isocyanate

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